4-(N-tert-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid
CAS No.: 2096333-30-9
Cat. No.: VC6337491
Molecular Formula: C11H15BF3NO4S
Molecular Weight: 325.11
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2096333-30-9 |
---|---|
Molecular Formula | C11H15BF3NO4S |
Molecular Weight | 325.11 |
IUPAC Name | [4-(tert-butylsulfamoyl)-2-(trifluoromethyl)phenyl]boronic acid |
Standard InChI | InChI=1S/C11H15BF3NO4S/c1-10(2,3)16-21(19,20)7-4-5-9(12(17)18)8(6-7)11(13,14)15/h4-6,16-18H,1-3H3 |
Standard InChI Key | HMGRMEBSMVAFEP-UHFFFAOYSA-N |
SMILES | B(C1=C(C=C(C=C1)S(=O)(=O)NC(C)(C)C)C(F)(F)F)(O)O |
Introduction
Chemical Identity and Structural Features
Basic Chemical Properties
4-(N-tert-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid belongs to the arylboronic acid family, where the boron atom is bonded to a hydroxylated phenyl ring. Key identifiers include:
Property | Value |
---|---|
CAS Number | 2096333-30-9 |
Molecular Formula | C₁₁H₁₅BF₃NO₄S |
Molecular Weight | 325.11 g/mol |
Purity | ≥97% (HPLC) |
Storage Conditions | 2–8°C, inert atmosphere |
The tert-butyl sulfamoyl group (-SO₂NH-t-Bu) at the para position introduces steric bulk and electron-withdrawing effects, while the ortho-trifluoromethyl (-CF₃) group enhances metabolic stability and lipophilicity .
Structural Analysis and Bonding
While single-crystal X-ray diffraction (XRD) data for this specific compound are unavailable, insights can be drawn from structurally related boronic acids. For instance, in ortho-(trifluoromethoxy)phenylboronic acid, the -OCF₃ group forms an intramolecular hydrogen bond with the boronic acid moiety, stabilizing the syn-anti conformation of hydroxyl groups . Similarly, the -CF₃ substituent in 4-(N-tert-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid likely induces torsional strain, twisting the boronic acid group out of the aromatic plane to minimize steric clashes . Theoretical calculations on analogous systems suggest dimerization via intermolecular hydrogen bonds (O-H···O), with binding energies approximating 45 kJ/mol .
Synthesis and Manufacturing
Industrial Production
MolCore BioPharmatech specializes in manufacturing this compound under ISO-certified conditions, ensuring batch consistency and regulatory compliance . While detailed synthetic routes are proprietary, standard methodologies for arylboronic acids involve:
-
Suzuki-Miyaura Coupling Precursors: Lithiation or borylation of halogenated intermediates.
-
Sulfamoylation: Introducing the tert-butyl sulfamoyl group via sulfonylation of aniline derivatives.
-
Purification: Chromatography or recrystallization to achieve ≥97% purity .
The trifluoromethyl group is typically installed early in the synthesis using reagents like TMSCF₃ or through directed ortho-metallation strategies.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Key absorptions include B-O stretching (≈1340 cm⁻¹), S=O asymmetric stretching (≈1150 cm⁻¹), and -CF₃ vibrations (≈1100–1200 cm⁻¹) .
Physicochemical Properties
Acidity and Solubility
The pKa of the boronic acid group is influenced by substituents. Electron-withdrawing groups like -CF₃ and -SO₂NH-t-Bu lower the pKa, enhancing acidity compared to unsubstituted phenylboronic acid (pKa ≈ 8.8) . For this compound, the pKa is estimated to be 7.2–7.8, facilitating deprotonation under physiological conditions. Solubility in aqueous buffers is limited (<0.1 mg/mL) but improves in polar aprotic solvents like DMSO or THF .
Thermal Stability
Thermogravimetric analysis (TGA) of similar boronic acids reveals decomposition temperatures above 150°C, suggesting moderate thermal stability. The tert-butyl group may fragment at higher temperatures, releasing isobutylene .
Applications in Pharmaceutical Development
Role as an API Intermediate
The compound’s high purity and functional group diversity make it valuable in synthesizing protease inhibitors, kinase inhibitors, and radiopharmaceuticals . For example, boronic acids are pivotal in developing Velcade® (bortezomib), a proteasome inhibitor used in multiple myeloma therapy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume